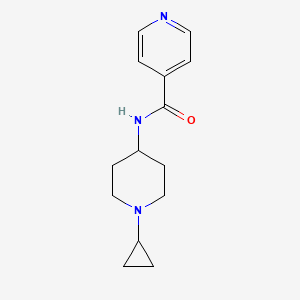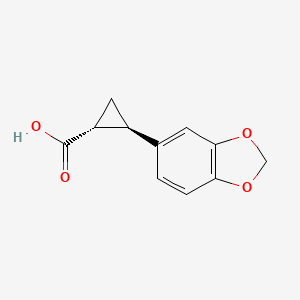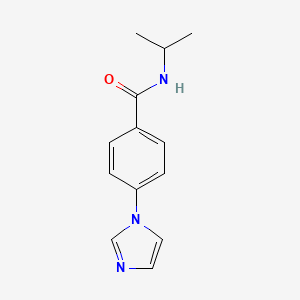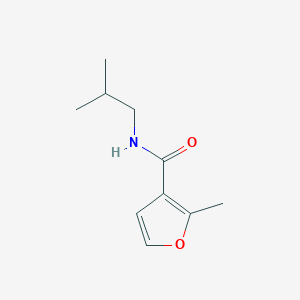![molecular formula C21H23NO6S B7495932 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7495932.png)
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate, also known as DMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylbenzoates and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is not fully understood. However, it is believed to interact with specific target molecules in cells and modulate their activity. [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has been shown to bind to carbonic anhydrase and inhibit its activity, which can have various physiological effects.
Biochemical and Physiological Effects:
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can affect the acid-base balance in the body. [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one of the limitations of using [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate in scientific research. One area of interest is the development of new fluorescent probes based on [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate for studying protein-protein interactions. Another area of interest is the use of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate as a potential therapeutic agent for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is a chemical compound that has been widely used in scientific research. Its ability to inhibit the activity of specific enzymes and its various biochemical and physiological effects make it a valuable tool for studying various biological processes. However, its potential toxicity should be taken into consideration when using it in lab experiments. There are several future directions for the use of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate involves the reaction of 3-morpholin-4-ylsulfonylbenzoic acid with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate.
Aplicaciones Científicas De Investigación
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and has been used as a fluorescent probe to study protein-protein interactions.
Propiedades
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-15-6-7-16(2)19(12-15)20(23)14-28-21(24)17-4-3-5-18(13-17)29(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMKAQTPZPFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7495857.png)

![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B7495901.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3,3-dimethylbutan-1-one](/img/structure/B7495918.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7495938.png)

![[4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B7495946.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(furan-3-yl)methanone](/img/structure/B7495962.png)